Leptocarpinine

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a discipline dedicated to the study of chemical compounds produced by living organisms, such as plants, fungi, and microorganisms wikipedia.orgnih.govwou.edu. These compounds, often referred to as secondary metabolites, are not essential for the organism's basic survival but provide evolutionary advantages, acting as defense mechanisms, signaling molecules, or attractants wikipedia.org. Leptocarpinine, a chemical compound identified within this vast field, is an alkaloid belonging to the isoquinoline (B145761) class oup.commdpi.comujpronline.comresearchgate.netresearchgate.net. Isoquinoline alkaloids are a diverse group of natural products characterized by their core isoquinoline skeleton, a heterocyclic structure formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring ontosight.ainumberanalytics.com. These compounds are prevalent in various plant families, notably the Papaveraceae (poppy family) mdpi.comresearchgate.netontosight.ai. This compound has been isolated from plants such as Hypecoum leptocarpum and Hypecoum erectum oup.comresearchgate.netnih.gov. The isolation and characterization of such compounds are fundamental steps in natural product chemistry, paving the way for understanding their structure, properties, and potential applications wikipedia.orgnih.gov.

Significance of Isoquinoline Alkaloids in Pharmacological Research

Isoquinoline alkaloids represent a pharmacologically significant class of natural compounds, exhibiting a broad spectrum of biological activities ontosight.ainumberanalytics.comjpionline.orglabinsights.nlmdpi.comrsc.orgresearchgate.netnih.gov. Their structural diversity allows for varied interactions with biological targets, leading to a wide array of therapeutic potentials. Historically, well-known isoquinoline alkaloids like morphine and codeine, derived from the opium poppy, have been extensively utilized for their potent analgesic properties ontosight.airsc.org. Beyond pain management, this alkaloid family has demonstrated efficacy in various therapeutic areas, including anti-cancer, anti-microbial, anti-inflammatory, anti-viral, anti-parasitic, and neuroprotective effects oup.commdpi.comujpronline.comresearchgate.netontosight.ainumberanalytics.comjpionline.orglabinsights.nlmdpi.comresearchgate.netnih.gov.

The pharmacological importance of isoquinoline alkaloids stems from their ability to modulate diverse biological pathways. For instance, some derivatives have shown promise in combating cancer by inhibiting cell proliferation mdpi.comnumberanalytics.comjpionline.org, while others exhibit antimicrobial activity against bacteria and fungi mdpi.comujpronline.comresearchgate.netnih.govjpionline.orglabinsights.nlresearchgate.net. Furthermore, their neuroprotective effects, particularly in the context of neurodegenerative diseases, are an active area of research, with some compounds showing potential in reducing inflammation and oxidative stress in the nervous system mdpi.com. The broad therapeutic relevance of this class makes them attractive targets for drug discovery and development rsc.orgresearchgate.netnih.gov.

Overview of this compound Research Trajectory

Research into this compound, like many natural products, follows a trajectory that begins with its isolation and structural identification, followed by investigations into its biological activities. This compound has been identified as one of the pharmacologically active alkaloids present in Hypecoum leptocarpum oup.comresearchgate.net. Studies have indicated that plants of the Hypecoum genus, including H. leptocarpum, are utilized in traditional medicine for their antipyretic, analgesic, and anti-inflammatory properties, with these effects largely attributed to their alkaloid content oup.commdpi.comujpronline.comresearchgate.netresearchgate.net.

The research trajectory for this compound involves its isolation from plant sources, often employing chromatographic techniques oup.com. Following isolation, its chemical structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.govutoronto.ca. While specific detailed research findings on this compound's unique properties are still emerging, it is grouped with other Hypecoum alkaloids that have demonstrated activities such as bacteriostatic, anti-inflammatory, hepatoprotective, analgesic, and anti-HIV effects oup.commdpi.comujpronline.comresearchgate.net. The ongoing exploration of Hypecoum species continues to uncover new alkaloids and their associated pharmacological activities, contributing to the broader understanding of isoquinoline alkaloid research mdpi.comresearchgate.net.

Structure

3D Structure

Properties

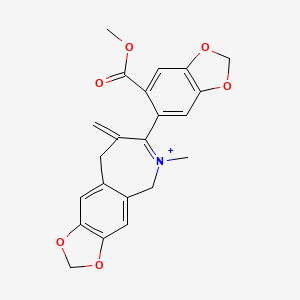

IUPAC Name |

methyl 6-(6-methyl-8-methylidene-5,9-dihydro-[1,3]dioxolo[4,5-h][2]benzazepin-6-ium-7-yl)-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20NO6/c1-12-4-13-5-17-18(27-10-26-17)6-14(13)9-23(2)21(12)15-7-19-20(29-11-28-19)8-16(15)22(24)25-3/h5-8H,1,4,9-11H2,2-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIMLFRSYJBUBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(C(=C)CC2=CC3=C(C=C2C1)OCO3)C4=CC5=C(C=C4C(=O)OC)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20NO6+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation of Leptocarpinine and Its Analogues

Advanced Spectroscopic Techniques for Structural Characterization

The definitive structure of Leptocarpinine B was established through the synergistic application of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). tandfonline.comtandfonline.com These techniques provided comprehensive insights into the compound's atomic connectivity, molecular framework, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound B Structural Determination

NMR spectroscopy was instrumental in mapping the complete carbon-hydrogen framework of this compound B. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allowed for the unambiguous assignment of all proton and carbon signals within the molecule. tandfonline.comtandfonline.comresearchgate.net

One-dimensional NMR provided the foundational data for the structural analysis of this compound B, offering a direct observation of the proton (¹H) and carbon (¹³C) nuclei.

The ¹H-NMR spectrum revealed the presence of various proton environments, including aromatic protons, methoxy groups, and methylene protons. The chemical shifts (δ) and coupling constants (J) from the ¹H-NMR spectrum gave initial clues about the electronic environment and connectivity of the protons.

The ¹³C-NMR spectrum complemented this by showing the number of distinct carbon environments. The spectrum indicated the presence of carbons in aromatic rings, methoxy groups, methylene groups, and quaternary carbons. The chemical shifts in the ¹³C spectrum provided information about the hybridization and functional groups attached to each carbon atom.

¹H-NMR (400 MHz, CDCl₃) and ¹³C-NMR (100 MHz, CDCl₃) Data for this compound B

To assemble the molecular structure from the 1D NMR data, a series of 2D NMR experiments were conducted. These experiments reveal correlations between nuclei, allowing for the establishment of the complete bonding network. tandfonline.comtandfonline.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment was used to identify direct one-bond correlations between protons and their attached carbons. This allowed for the definitive assignment of the ¹H signals to their corresponding ¹³C signals in the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum was crucial for piecing together the molecular fragments. It shows correlations between protons and carbons that are separated by two or three bonds. These long-range correlations were used to connect the different spin systems and quaternary carbons, ultimately revealing the complete connectivity of this compound B. For instance, HMBC correlations from the N-CH₃ protons would confirm its attachment to the nitrogen atom, and correlations from methoxy protons would confirm their positions on the aromatic rings.

Through the combined interpretation of these 1D and 2D NMR spectra, the planar structure of this compound B was unequivocally determined. researchgate.netresearchgate.net

Mass Spectrometry (MS) Applications in this compound B Structural Elucidation

Mass spectrometry provided vital information regarding the molecular weight and elemental composition of this compound B.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like alkaloids. nih.gov In the analysis of this compound B, ESI-MS would have been used to determine the mass of the molecular ion, providing the initial and crucial data point for its molecular weight.

To determine the precise elemental composition, High-Resolution ESI-MS was employed. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound B, the HR-ESI-MS analysis yielded a molecular ion peak at m/z 398.1661 [M]⁺. researchgate.net This high-precision mass measurement allowed for the calculation of the molecular formula as C₂₂H₂₄NO₆⁺. researchgate.net This formula was consistent with the data obtained from the ¹H and ¹³C NMR spectra, which showed signals corresponding to 24 protons and 22 carbons, respectively. This agreement between NMR and HR-MS data provided strong confirmation for the proposed structure of this compound B.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. This method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C=O (Ester) | 1750-1735 | Stretching |

| C-O (Ester) | 1250-1000 | Stretching |

| C-N (Tertiary Amine) | 1250-1020 | Stretching |

| C-H (Alkyl) | 2960-2850 | Stretching |

| C-H (Alkene) | 3100-3000 | Stretching |

| C=C (Alkene) | 1680-1640 | Stretching |

The presence of a strong absorption band in the region of 1750-1735 cm⁻¹ would be indicative of the carbonyl (C=O) group of the ester linkages. The C-O stretching vibrations of the ester would likely appear in the 1250-1000 cm⁻¹ region. The tertiary amine (C-N) of the pyrrolizidine ring would also show characteristic absorptions. Additionally, C-H stretching vibrations for the alkyl and alkenyl protons, as well as the C=C stretching of the unsaturated necine base, would be present in their respective characteristic regions. The analysis of the fingerprint region (below 1500 cm⁻¹) would provide more detailed information about the specific structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, which act as chromophores. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible region of the electromagnetic spectrum, or more broadly, any group that absorbs in the UV-Vis region.

Pyrrolizidine alkaloids, particularly those with an unsaturated necine base like retronecine, typically exhibit UV absorption. The presence of the double bond in the pyrrolizidine ring in conjugation with other chromophoric groups within the necic acid portion of the molecule can influence the wavelength of maximum absorption (λmax).

For many retronecine-based pyrrolizidine alkaloids, the UV absorption maximum is often observed in the range of 215-220 nm. This absorption is attributed to the π → π* electronic transition of the conjugated system within the necine base. The specific λmax and the molar absorptivity (ε) can be influenced by the structure of the necic acid and the presence of any additional chromophores.

Expected UV-Vis Absorption for this compound:

| Chromophore | Expected λmax (nm) | Electronic Transition |

| Unsaturated Necine Base | 215-220 | π → π* |

Deviations from this range could suggest structural modifications to the core chromophore or the presence of additional conjugated systems within the macrocyclic ring of this compound or its analogues.

Computer-Assisted Structure Elucidation (CASE) Approaches

Computer-Assisted Structure Elucidation (CASE) has become an indispensable tool in natural product chemistry for the determination of complex molecular structures. CASE programs utilize spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), and Mass Spectrometry (MS), to generate a list of possible candidate structures that are consistent with the experimental data.

While direct reports on the application of CASE for the specific elucidation of this compound are not prominent, the methodology is well-suited for this class of compounds. The process typically involves:

Data Input: Feeding experimental data (NMR chemical shifts and correlations, molecular formula from HRMS) into the CASE software.

Structure Generation: The software generates all possible molecular structures that fit the provided spectroscopic constraints.

Structure Filtering and Ranking: The generated structures are then filtered and ranked based on various criteria, such as comparison of predicted NMR spectra with experimental data, conformational energy calculations, and biosynthetic plausibility.

CASE can be particularly valuable in distinguishing between isomeric structures of complex pyrrolizidine alkaloids, where subtle differences in connectivity or stereochemistry can be challenging to determine solely by manual interpretation of spectra.

Structural Confirmation and Purity Assessment Methodologies

Once a putative structure is proposed, its confirmation and the assessment of the sample's purity are crucial final steps. A combination of analytical techniques is employed for this purpose.

Structural Confirmation:

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including absolute stereochemistry.

Comparison with Authentic Samples: If an authentic sample of the compound is available, comparison of its spectroscopic (NMR, IR) and chromatographic (HPLC, GC) data with the isolated compound provides definitive confirmation.

Chemical Derivatization: Chemical reactions that yield known products can be used to confirm the presence of specific functional groups and to correlate the structure with known compounds.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for assessing the purity of natural products. A pure compound should ideally show a single peak under various chromatographic conditions (e.g., different mobile phases, columns, and detection wavelengths). Diode-array detection (DAD) can further confirm peak purity by analyzing the UV-Vis spectrum across the peak.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be used to assess purity and provide mass spectral data for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H NMR spectroscopy can be a powerful tool for purity assessment. The presence of minor impurity peaks can be detected, and in some cases, quantified using an internal standard (qNMR).

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an excellent tool for identifying and quantifying impurities, even at trace levels.

For this compound and its analogues, a combination of these methods would be employed to ensure the elucidated structure is correct and that the isolated sample is of high purity for any subsequent biological or chemical studies.

Biosynthetic Pathways and Precursor Studies of Leptocarpinine

Elucidation of Isoquinoline (B145761) Alkaloid Biosynthesis in Hypecoum Genus

The Hypecoum genus is known for producing a wide variety of isoquinoline alkaloids, including protopines, protoberberines, and secoberberines. mdpi.com The biosynthetic pathways for these compounds are considered characteristic secondary metabolic routes within the Papaveraceae family and serve as important markers for chemotaxonomic classification. mdpi.com Research into these pathways in Hypecoum species provides a foundational understanding for the specific formation of leptocarpinine.

The assembly of the core isoquinoline scaffold in Hypecoum species is a multi-step enzymatic process. mdpi.com The pathway is initiated by the condensation of two tyrosine derivatives, a reaction catalyzed by norcoclaurine synthase (NCS). mdpi.comfrontiersin.org This initial product, (S)-norcoclaurine, undergoes a series of modifications, including methylation and hydroxylation, driven by a cascade of specific enzymes. mdpi.com

These enzymatic transformations are critical for creating the structural diversity observed in the alkaloids produced by the genus. The berberine (B55584) bridge enzyme (BBE), for instance, plays a pivotal role by catalyzing the formation of the characteristic C-ring, leading to the (S)-scoulerine structure, which is a fundamental framework for many downstream alkaloids. frontiersin.org

Table 1: Key Enzymes in Isoquinoline Alkaloid Biosynthesis in Hypecoum mdpi.comfrontiersin.org

| Enzyme Abbreviation | Full Name | Function |

|---|---|---|

| TYDC | Tyrosine/Dopa Decarboxylase | Decarboxylates tyrosine or dopa. |

| NCS | Norcoclaurine Synthase | Catalyzes the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. |

| 6OMT | Norcoclaurine 6-O-Methyltransferase | Methylates the 6-hydroxyl group of norcoclaurine. |

| CNMT | Coclaurine N-Methyltransferase | Adds a methyl group to the nitrogen atom of coclaurine. |

| 4'OMT | 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase | Methylates the 4'-hydroxyl group. |

| BBE | Berberine Bridge Enzyme | Forms the berberine bridge in protoberberine synthesis. |

This interactive table provides a summary of key enzymes and their roles in the biosynthetic pathway.

The biosynthesis of all benzylisoquinoline alkaloids, the broad class to which this compound belongs, originates from the aromatic amino acid L-tyrosine. nih.govimperial.ac.uk The pathway commences with the conversion of L-tyrosine into two key precursor molecules: dopamine and 4-hydroxyphenylacetaldehyde. nih.gov Dopamine is formed via hydroxylation and subsequent decarboxylation of tyrosine, while 4-hydroxyphenylacetaldehyde is generated through transamination and decarboxylation. mdpi.com

The crucial first step in forming the characteristic isoquinoline structure is the Pictet-Spengler condensation of these two tyrosine-derived units. mdpi.comnih.gov This reaction, catalyzed by NCS, links the two precursors to form (S)-norcoclaurine, the central intermediate from which the vast array of benzylisoquinoline alkaloids is derived. The direct and indispensable role of tyrosine derivatives as the foundational building blocks underscores the link between primary amino acid metabolism and complex secondary metabolite production.

Proposed Biogenetic Relationships of this compound within Secoberberine Alkaloids

This compound is classified as a secoberberine alkaloid, a structural class characterized by an opened B-ring of the protoberberine skeleton. The biogenetic pathway to secoberberines is proposed to proceed through protoberberine intermediates. The formation of the protoberberine core, such as (S)-scoulerine, is a critical branch point. From this intermediate, further enzymatic modifications lead to various alkaloid types.

The conversion from a protoberberine to a secoberberine alkaloid involves the oxidative cleavage of the N-C6 bond (in the B-ring) of the tetracyclic protoberberine structure. This ring-opening event is a key biogenetic step that defines the secoberberine class. While the precise enzymatic steps leading specifically to this compound have not been fully elucidated, its structure strongly suggests it arises from such a protoberberine precursor. The specific substitution patterns on the aromatic rings of this compound are likely established by methyltransferase and hydroxylase enzymes acting on earlier intermediates in the pathway.

Chemo-enzymatic Synthesis Considerations for Biosynthesis Intermediates

While the biosynthesis of this compound occurs naturally within the plant, chemo-enzymatic synthesis represents a powerful strategy for producing its biosynthetic intermediates or analogs in a laboratory setting. This approach combines the strengths of traditional organic chemistry with the high selectivity of biological catalysts. nih.gov

For a complex molecule like this compound, chemical synthesis can be used to create a core scaffold or a late-stage intermediate. Enzymes can then be employed to perform challenging transformations with high regio- and stereoselectivity that are difficult to achieve with conventional chemical reagents. For example, specific hydroxylase or methyltransferase enzymes could be used to modify a synthetic precursor to mimic the natural biosynthetic pathway. Furthermore, oxidoreductases could be explored to perform the key ring-opening step that converts a protoberberine intermediate into the secoberberine skeleton. This hybrid approach offers a promising route for the efficient and controlled synthesis of complex alkaloids and their precursors for further study.

Isotopic Labeling Techniques in Biosynthetic Pathway Delineation

Isotopic labeling is an indispensable tool for elucidating the biosynthetic pathways of natural products. nih.gov This technique involves feeding a plant or cell culture with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ¹⁵N, or ²H). The organism then metabolizes this labeled precursor, incorporating the isotopes into downstream products.

In the context of this compound, researchers could administer isotopically labeled L-tyrosine to Hypecoum leptocarpum. After a period of growth, the this compound would be isolated, and its structure analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). The positions of the incorporated isotopes within the this compound molecule would reveal how the atoms of the tyrosine precursor were rearranged to form the final alkaloid structure. This method provides definitive evidence for precursor-product relationships and can uncover unexpected rearrangements or reactions in the biosynthetic pathway. nih.gov Such experiments would be crucial for confirming the proposed biogenetic pathway of this compound from its primary amino acid origins.

Chemical Synthesis and Derivatization Strategies for Leptocarpinine and Its Analogues

Semi-synthetic Modifications and Analogues Generation

No direct information was found regarding semi-synthetic modifications of Leptocarpinine or the generation of its specific analogues in the provided search results. The literature touches upon the synthesis of various isoquinoline (B145761) derivatives with potential biological activities, but these are not explicitly linked to this compound derivatization.

Pharmacological Investigations of Leptocarpinine in Preclinical Models

In Vitro Cellular and Molecular Mechanistic Studies of Leptocarpinine

Research into this compound has primarily centered on its potential cytotoxic effects against cancer cell lines and its antimicrobial properties. These studies aim to elucidate the compound's biological activity through various in vitro assays.

Evaluation of Antimicrobial Properties

The genus Hypecoum is known for its diverse array of alkaloids, many of which have been investigated for their pharmacological activities, including antimicrobial effects encyclopedia.pubresearchgate.netnih.gov. Research has explored the potential of extracts from Hypecoum species and isolated alkaloids against various bacterial and fungal pathogens.

Extracts from Hypecoum species, particularly H. leptocarpum and H. erectum, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria encyclopedia.pubmdpi.comresearchgate.netresearchgate.net. Studies have investigated the antibacterial potential of isolated alkaloids, with some showing promising activity researchgate.netencyclopedia.pubmdpi.comresearchgate.netnih.gov. For instance, certain alkaloids from H. erectum have been shown to exhibit activity against Staphylococcus aureus researchgate.net. While specific antibacterial profiling data, such as Minimum Inhibitory Concentration (MIC) values, for this compound itself is not detailed in the provided snippets, the broader context suggests that compounds from its source plant are subject to such evaluations.

Comparative Phytochemical and Chemotaxonomic Studies of Leptocarpinine

Distribution of Leptocarpinine within Hypecoum Species

The genus Hypecoum comprises approximately 19 species, with ten species extensively studied for their alkaloid content, yielding a total of 86 naturally occurring alkaloids encyclopedia.pubelectricveg.com. While protopine (B1679745) is a ubiquitous alkaloid found in all examined Hypecoum species, other alkaloid classes, including protoberberines, benzophenanthridines, aporphines, simple isoquinolines, secoberbines, and spirobenzylisoquinolines, are also significantly represented encyclopedia.pubelectricveg.com.

This compound, an isoquinoline (B145761) alkaloid, has been specifically identified and isolated from Hypecoum leptocarpum researchgate.netrsc.orgunm.eduoup.comresearchgate.net. Related compounds, such as this compound B, have also been reported from this species researchgate.netrsc.orgunm.edu. While Hypecoum leptocarpum is a confirmed source, other Hypecoum species also contribute to the understanding of alkaloid distribution within the genus. For instance, Hypecoum erectum is known to contain spirobenzylisoquinolines and other isoquinoline derivatives encyclopedia.pubelectricveg.com, and Hypecoum imberbe has been reported to yield simple isoquinolines encyclopedia.pubelectricveg.com. Hypecoum lactiflorum has been found to contain protopines and other related alkaloids nih.gov. The comprehensive study of these species reveals a diverse alkaloid landscape within the genus, with H. leptocarpum being a key species for the isolation of this compound.

Table 1: Distribution of Major Alkaloid Classes in Studied Hypecoum Species

| Hypecoum Species | Protopines | Protoberberines | Benzophenanthridines | Aporphines | Simple Isoquinolines | Secoberbines | Spirobenzylisoquinolines | This compound/Related |

| H. procumbens | Present | Present | Present | Present | Present | Present | Present | Not specified |

| H. procumbens var. glaucescens | Present | Present | Present | Present | Present | Present | Present | Not specified |

| H. imberbe | Present | Present | Present | Present | Present | Present | Not specified | Not specified |

| H. lactiflorum | Present | Present | Present | Present | Present | Present | Not specified | Not specified |

| H. pendulum | Present | Present | Present | Present | Present | Present | Not specified | Not specified |

| H. trilobum | Present | Present | Present | Present | Present | Present | Not specified | Not specified |

| H. leptocarpum | Present | Present | Present | Present | Present | Present | Present | Present |

| H. erectum | Present | Present | Present | Present | Present | Present | Present | Not specified |

| H. ponticum | Present | Present | Present | Present | Present | Present | Not specified | Not specified |

| H. parviflorum | Present | Present | Present | Present | Present | Present | Not specified | Not specified |

Note: Presence indicated as "Present" is based on general reports for the genus or specific mentions. "Not specified" indicates no direct mention in the reviewed literature for that particular species and alkaloid class.

Comparative Alkaloid Profiles in Papaveraceae Family

The Papaveraceae family is renowned for its rich and diverse alkaloid content, with isoquinoline alkaloids being the most prominent class, accounting for over 540 identified compounds rsc.orgjneuropsychiatry.org. These alkaloids are broadly categorized into several structural types, including protopines, protoberberines, benzophenanthridines, aporphines, benzylisoquinolines, and simple isoquinolines, among others encyclopedia.pubelectricveg.comjneuropsychiatry.org.

Within the Hypecoum genus, protopines are consistently found as the predominant alkaloids across all studied species encyclopedia.pubelectricveg.com. Hypecoum species also contain significant amounts of protoberberines, benzophenanthridines, aporphines, simple isoquinolines, secoberbines, and spirobenzylisoquinolines encyclopedia.pubelectricveg.com. In contrast, other genera within the Papaveraceae family exhibit distinct alkaloid profiles. For instance, Papaver somniferum (opium poppy) is famous for its morphine-type alkaloids, including morphine, codeine, and thebaine, alongside papaverine (B1678415) and noscapine (B1679977) electricveg.combyu.edu. Genera like Glaucium are known for aporphine (B1220529) alkaloids such as glaucine, while Bocconia species are characterized by protopine, protoberberine, and benzophenanthridine alkaloids electricveg.comjneuropsychiatry.org. Argemone species also contain various alkaloids, with protopines being widely distributed within the family unm.eduresearchgate.net. This comparative analysis highlights the significant alkaloid diversity across the Papaveraceae family, with Hypecoum contributing a substantial repertoire of isoquinoline alkaloids.

Table 2: Representative Alkaloid Profiles in Key Genera of the Papaveraceae Family

| Genus | Predominant Alkaloid Classes | Notes on this compound |

| Hypecoum | Protopines, Protoberberines, Benzophenanthridines, Aporphines, Simple Isoquinolines, Secoberbines, Spirobenzylisoquinolines | This compound and related compounds identified in H. leptocarpum. |

| Papaver | Morphine-type, Benzylisoquinolines (e.g., Papaverine), Phthalideisoquinolines | Not a known source of this compound. |

| Glaucium | Aporphines (e.g., Glaucine), Protopines, Protoberberines | Not a known source of this compound. |

| Bocconia | Protopines, Protoberberines, Benzophenanthridines | Not a known source of this compound. |

| Argemone | Protopines, Benzophenanthridines, Protoberberines | Not a known source of this compound. |

| Corydalis | Benzylisoquinolines, Simple Isoquinolines, Protoberberines, Benzophenanthridines | Not a primary source of this compound, though related isoquinoline structures are present. |

Chemotaxonomical Significance of Isoquinoline Alkaloids

Isoquinoline alkaloids are fundamental to the chemotaxonomic classification of plants, particularly within the Papaveraceae family encyclopedia.pubrsc.orgmdpi.com. Their presence, absence, and structural variations serve as valuable markers for delineating relationships between genera and species. These alkaloids are considered highly conserved metabolites, reflecting ancient evolutionary pathways in vascular plants rsc.org. The extensive structural diversity within the isoquinoline alkaloid class, second only to indole (B1671886) alkaloids, further enhances their utility in chemotaxonomy jneuropsychiatry.orgmdpi.com.

The distribution patterns of specific isoquinoline alkaloid subclasses, such as protopines, protoberberines, and benzophenanthridines, provide insights into the evolutionary history and taxonomic placement of various plant groups encyclopedia.pubjneuropsychiatry.orgresearchgate.net. For instance, the prevalence of protopines across numerous Hypecoum species underscores their importance as a characteristic metabolite for the genus encyclopedia.pubelectricveg.com. Similarly, the identification of specific alkaloid types can help resolve taxonomic ambiguities and confirm phylogenetic relationships, as demonstrated by studies on genera like Argemone within Papaveraceae unm.eduresearchgate.net. The systematic investigation of alkaloid profiles, including compounds like this compound, contributes to a more refined understanding of plant systematics and evolutionary biology.

Future Directions and Research Opportunities for Leptocarpinine

Integrated Omics Approaches in Leptocarpinine Research

Future research into this compound can significantly benefit from the application of integrated omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics. These methodologies offer a holistic view of biological systems, enabling a comprehensive understanding of this compound's role in its natural source and its interactions within biological pathways.

Genomics and Transcriptomics: Investigating the genes responsible for this compound biosynthesis within Hypecoum species could reveal novel enzymes and regulatory mechanisms. Comparative genomics across different Hypecoum species could identify conserved pathways and variations that influence alkaloid production. Transcriptomic analysis under various environmental or stress conditions could highlight how this compound production is modulated.

Proteomics: Identifying the specific proteins involved in this compound biosynthesis, transport, and interaction with cellular targets would provide crucial insights. Proteomic profiling of plant tissues or cell cultures could reveal changes in protein expression correlated with this compound levels.

Metabolomics: Comprehensive metabolomic profiling of Hypecoum species and their extracts can help identify this compound and its potential precursors or degradation products. This can also reveal how this compound influences the broader metabolic landscape of the plant or cellular systems in which it is studied.

By integrating data from these omics layers, researchers can construct detailed models of this compound's metabolic network, leading to a more profound understanding of its biological significance and potential for biotechnological manipulation.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The accurate and sensitive detection and quantification of this compound, particularly in complex biological matrices or at trace levels, necessitates the development and application of advanced analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the precise identification and quantification of this compound in plant extracts and biological samples. Tandem mass spectrometry (MS/MS) provides high specificity and sensitivity, enabling the detection of this compound even in the presence of interfering compounds. Future work could focus on developing validated LC-MS/MS methods for high-throughput screening and pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound's quaternary nature might pose challenges for direct GC-MS analysis, derivatization techniques could potentially enable its detection and characterization. GC-MS is particularly useful for identifying volatile or semi-volatile metabolites associated with this compound's metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are critical for the definitive structural elucidation of this compound and its potential metabolites or derivatives. High-resolution NMR can also aid in conformational analysis and studying molecular interactions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which are essential for determining the elemental composition of this compound and its related compounds, aiding in the identification of novel structures or metabolites.

Metabolomics Platforms: The integration of these analytical techniques into comprehensive metabolomic platforms will allow for the systematic profiling of this compound and related compounds in various biological contexts. This includes identifying biomarkers associated with this compound's activity or production.

The development of robust analytical methods is foundational for advancing research in this compound's biosynthesis, pharmacokinetics, and biological effects.

Development of Novel this compound-Based Chemical Probes

The creation of novel chemical probes derived from this compound holds significant promise for dissecting its biological mechanisms and identifying its molecular targets. These probes can serve as invaluable tools for chemical biology research.

Fluorescently Labeled this compound: Synthesizing this compound analogs conjugated with fluorescent tags (e.g., FITC, rhodamine, or cyanine (B1664457) dyes) would enable real-time visualization of this compound's cellular uptake, localization, and distribution within living cells. This could reveal its intracellular trafficking pathways and potential target organelles.

Biotinylated or Affinity Probes: Attaching biotin (B1667282) or other affinity tags to this compound can facilitate the identification of its direct protein targets through affinity pull-down assays followed by mass spectrometry analysis. This approach is crucial for elucidating the molecular basis of this compound's observed biological activities.

Activity-Based Probes (ABPs): Designing this compound-based ABPs that covalently label their target proteins upon binding would offer a powerful method for identifying enzyme targets or proteins involved in this compound's signaling pathways.

Radiolabeled this compound: The synthesis of radiolabeled this compound (e.g., with 3H or 14C) would be instrumental for quantitative pharmacokinetic studies, receptor binding assays, and in vivo imaging, providing detailed information on its absorption, distribution, metabolism, and excretion (ADME) properties.

The development of such tailored chemical probes will significantly enhance our ability to investigate this compound's molecular interactions and functional roles in biological systems.

Exploration of New Biological Activities and Mechanistic Pathways

While known activities of this compound and related alkaloids from Hypecoum species include anti-inflammatory, antibacterial, and cytotoxic properties, there remains substantial scope for discovering novel biological effects and elucidating their underlying molecular mechanisms.

Broad-Spectrum Biological Screening: this compound should be subjected to extensive screening against a wider array of biological targets and disease models. This includes assays for neuroprotective, immunomodulatory, antiviral, antiparasitic, and metabolic regulatory activities.

Mechanistic Investigations: For any newly identified biological activity, detailed mechanistic studies are essential. This involves identifying the specific cellular pathways, signaling cascades, and molecular targets that this compound modulates. Techniques such as Western blotting, gene expression analysis, and protein-protein interaction studies will be vital.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of this compound analogs with systematic structural modifications and evaluating their biological activities can help establish crucial SARs. This knowledge is fundamental for optimizing potency, selectivity, and pharmacokinetic properties for potential therapeutic development.

Synergistic Effects: Investigating potential synergistic or additive effects of this compound when combined with other natural products or existing therapeutic agents could reveal novel combination therapies.

Uncovering new biological activities and thoroughly understanding the mechanisms by which this compound exerts its effects will pave the way for its potential therapeutic applications.

Sustainable Production Methods for this compound

Ensuring a sustainable and scalable supply of this compound is critical for its continued research and potential commercialization. Reliance solely on extraction from wild-harvested plants can lead to ecological concerns and supply variability.

Plant Cell and Tissue Culture: Developing optimized protocols for in vitro cultivation of Hypecoum species or specific cell lines could provide a controlled and renewable source of this compound. Research into elicitor treatments, media optimization, and bioreactor technology can enhance yields.

Microbial Fermentation and Biosynthesis: Engineering microbial hosts (e.g., E. coli, yeast) to express the this compound biosynthetic pathway, identified through omics studies, could offer a highly scalable and sustainable production platform. This would involve heterologous expression of key enzymes and pathway engineering.

Optimized Extraction and Purification: For plant-derived this compound, refining extraction and purification processes is essential. This includes exploring greener solvents, employing advanced chromatographic techniques, and developing efficient downstream processing methods to maximize yield and purity while minimizing environmental impact.

Synthetic Biology Approaches: Beyond microbial fermentation, synthetic biology tools could be employed to design novel biosynthetic routes or enzymes that are more efficient or produce specific this compound analogs with improved properties.

Establishing sustainable production methods will be key to overcoming supply limitations and enabling broader research and potential therapeutic use of this compound.

Compound List:

this compound

Q & A

Q. How can researchers enhance the reproducibility of this compound’s pharmacokinetic parameters across labs?

- Methodological Answer : Standardize protocols using FDA Bioanalytical Method Validation guidelines (e.g., accuracy within ±15%). Share reference materials (e.g., deuterated internal standards) via repositories like NIST. Perform inter-lab ring tests and report CV% for key parameters (e.g., AUC, t₁/₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.